molecular formula C5H11NO B044366 4-Methylmorpholine CAS No. 109-02-4

4-Methylmorpholine

Cat. No.: B044366
CAS No.: 109-02-4
M. Wt: 101.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-N
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Description

4-Methylmorpholine is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is substituted at the fourth position of the morpholine ring. This compound is known for its use as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and resins .

Mechanism of Action

Target of Action

4-Methylmorpholine, also known as N-Methylmorpholine, is a cyclic tertiary amine . It is primarily used as a base catalyst for the generation of polyurethanes . The primary targets of this compound are the isocyanate and polyol compounds involved in the formation of polyurethanes .

Mode of Action

The mode of action of this compound involves its role as a catalyst in the formation of urethane, a key component of polyurethane . The reaction mechanism in the presence of catalysts like this compound differs significantly from the catalyst-free case and includes seven steps . The catalyst-free system was investigated along with the catalytic process, the geometries were optimized, and the corresponding thermodynamic properties were calculated .

Biochemical Pathways

This compound is involved in the biochemical pathway of polyurethane synthesis . Polyurethanes are formed by reactions between isocyanate and polyol . The presence of this compound as a catalyst significantly alters the reaction mechanism, leading to the formation of urethane .

Result of Action

The result of this compound’s action is the efficient formation of urethane, which is a crucial component of polyurethane . Polyurethanes are versatile and unique polymers utilized in various industrial applications, including flexible and rigid foam, paint, coating, adhesive, packaging, insulation, clothing yarn, and synthetic fiber .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a highly flammable liquid and can be ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.

Biochemical Analysis

Biochemical Properties

4-Methylmorpholine plays a significant role in biochemical reactions. It is used as a catalyst in the formation of urethane . The reaction mechanism in the presence of this compound differs significantly from the catalyst-free case and includes seven steps . The results showed that this compound is a more effective catalyst compared to morpholine .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a catalyst in the formation of urethane . Urethane, or ethyl carbamate, is a compound produced in a reaction process that involves this compound . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a catalyst in the formation of urethane . It interacts with biomolecules like phenyl isocyanate and butan-1-ol in the urethane formation process . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its role as a catalyst in urethane formation is a dynamic process that involves multiple steps . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of urethane formation . It interacts with enzymes and cofactors in this process . Detailed information on the specific metabolic pathways and the effects on metabolic flux or metabolite levels is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylmorpholine can be synthesized by the reaction of morpholine with formaldehyde and formic acid. The process involves the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring conditions. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the formic acid. The product is then distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in the efficient production of this compound .

Properties

IUPAC Name

4-methylmorpholine
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InChI

InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3
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InChI Key

SJRJJKPEHAURKC-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1
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Molecular Formula

C5H11NO
Record name 4-METHYLMORPHOLINE
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Related CAS

3651-67-0 (hydrochloride)
Record name 4-Methylmorpholine
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DSSTOX Substance ID

DTXSID9029146
Record name 4-Methylmorpholine
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Molecular Weight

101.15 g/mol
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Physical Description

4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO]
Record name 4-METHYLMORPHOLINE
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Flash Point

75 °F (NFPA, 2010), 75 °F
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Vapor Pressure

13.2 [mmHg]
Record name 4-Methylmorpholine
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CAS No.

109-02-4
Record name 4-METHYLMORPHOLINE
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Synthesis routes and methods I

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
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o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
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Synthesis routes and methods II

Procedure details

The title compound was synthesized by solid-phase methodology on a ACT90 automated peptide synthesizer (Advanced ChemTec, Louisville, Ky.) using tritylchloride-polystyrene(1%)divinylbenzene (TCP; loading: 0.96 mmol/g; PepChem, Tubingen) and Fmoc-Asp-Phe-NH2 (NovaBiochem, Laufelfingen) as starting materials. The Fmoc-protected dipeptide amide (320.4 mg; 0.72 mmol) was dissolved in 4 ml dichloromethane. After 1 eq N-methyl-morpholin (NM1) was added the solution was given to 444 mg (0.48 mmol) dry TCP resin. After 5 min an additional volume of 130 ul NNM was added yielding a total amount of 1.80 mmol NMM in solution. The mixture was shaken for further 60 min. Then the residual tritylchloride groups were capped by the addition of 0.5 ml methanol. After further 20 min the resin was filtered off and washed with dichloromethane, DMF and methanol. The resin was dried under reduced pressure. Loading of the resin was determined to be 0.057 mmol/g. The Fmoc group was removed by treatment with piperidine/dimethylformamide (1:1 v/v) for 2×10 min. Afterwards Fmoc-Gly-OH was coupled within 30 min in 30-fold excess in a double coupling procedure using 1 eq TBTU and 1 eq NMM as activing agents. After removal of the Fmoc group by the same procedure as described above Boc-Ada(Boc2)-OH was coupled manually in DMF within 17 h by using a 2.5-fold excess of the protected amino acid and equimolar amounts of TBTU and NMM for activation. Cleavage from the resin and deprotection of the peptide was performed according to example 8f). Instead of heptane trifluoroethanol (2 ml) was used to dissolve the deprotected peptide. From this solution the crude peptide was precipitated by the addition of 16 ml diethylether. After centrifugation the supernatant was discarded and the precipitate lyophilized from tert.-butanol/water (1:1 v/v). Ada-Gly-Asp-Phe-NH2.HCl (28 mg) was obtained as white lyophilisate.
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peptide
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tritylchloride polystyrene
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Fmoc
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Synthesis routes and methods III

Procedure details

To a solution of 250 mg. (0.5 mmole) of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide in 8 ml. of dimethylformamide was added 0.42 ml. of a 4N solution of hydrochloric acid in dioxane, and the mixture was cooled to -60° C. 0.1 ml. of isopentyl nitrite was then added and the reaction temperature was raised to -20° C. After disappearance of the hydrazide had been confirmed, the temperature was lowered to -60° C. The mixture was neutralized with 0.17 g. of N-methylmorpholine to form a solution of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine azide.
Name
N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide
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0.5 mmol
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solution
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hydrazide
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Synthesis routes and methods IV

Procedure details

reacting (V) with an activating agent such as propylphosphonic anhydride or CDI (N,N-carbonyldiimidazole), (preferably propylphosphonic anhydride), and an amine of the formula (VI) in the presence of an amine base such as N-methylmorpholine, triethylamine, or diisopropylethylamine, in a suitable polar aprotic solvent such as DMF, or NMP, DMAC, DMPU to provide (I), and subsequently isolating (I),
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propylphosphonic anhydride
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Synthesis routes and methods V

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylmorpholine
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4-Methylmorpholine
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4-Methylmorpholine
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4-Methylmorpholine
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4-Methylmorpholine
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4-Methylmorpholine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-methylmorpholine?

A1: this compound has a molecular formula of C5H11NO and a molecular weight of 101.15 g/mol.

Q2: How does the structure of this compound relate to its ability to participate in hydrogen bonding?

A2: this compound contains a nitrogen atom within a six-membered ring, with one carbon replaced by an oxygen atom. This structure allows it to act as both a hydrogen bond acceptor (through the nitrogen and oxygen lone pairs) and a hydrogen bond donor (through the N-H bond). []

Q3: Is this compound compatible with strong oxidizing agents?

A3: this compound can be oxidized by strong oxidizing agents like tetrapropylammonium perruthenate (TPAP) in the presence of this compound N-oxide (NMO). [] Therefore, compatibility with strong oxidizing agents should be carefully considered.

Q4: How does this compound function as a catalyst in the Willgerodt-Kindler reaction?

A4: While this compound is typically more effective as a base catalyst in the Willgerodt-Kindler reaction, its performance as an acid catalyst using Montmorillonite K-10 has also been investigated. [] The study found that the acidic conditions with K-10 were less favorable compared to basic catalysis with this compound for the synthesis of thiobenzamides.

Q5: Can you provide an example of a reaction where this compound acts as a base catalyst?

A5: this compound has been used as a base catalyst in the synthesis of prilocaine base. [] In this reaction, it promotes the condensation of 2-chloropropionic acid and o-toluidine in the presence of chlorinated 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methylmorpholine.

Q6: What is the role of this compound N-oxide (NMO) in organic synthesis?

A6: this compound N-oxide (NMO) is often used as a co-oxidant in conjunction with catalytic amounts of osmium tetroxide (OsO4) for the syn-dihydroxylation of alkenes. [, , ] NMO regenerates the osmium catalyst, allowing for its use in catalytic amounts.

Q7: How does this compound influence the Pauson-Khand reaction?

A7: this compound N-oxide (NMO) plays a crucial role as an oxidant in the Pauson-Khand reaction. [] It facilitates the formation of a cobalt-alkyne complex, leading to the creation of cyclopentenone derivatives from enynes and dicobalt octacarbonyl [Co2(CO)8].

Q8: Have any computational studies been conducted to understand the interactions of this compound in chemical reactions?

A8: Yes, density functional theory (DFT) calculations were employed to investigate the dimer stabilization energy of magnesium and zinc aquaphthalocyanines in this compound solution. [] These calculations provided insights into the interactions leading to the formation of dimeric supramolecular structures.

Q9: Are there any QSAR models available for predicting the properties or activities of this compound derivatives?

A9: While specific QSAR models focusing solely on this compound derivatives were not found in the provided research, a chemoinformatics-based modeling workflow was used to predict the solubility of CO2 and other gases in various solvents, including this compound. [] This approach highlights the potential for developing QSAR models for this class of compounds.

Q10: How do structural modifications of this compound affect its properties?

A10: Structural modifications of this compound, such as changes in the N-alkyl substituent or additions to the morpholine ring, can impact its physical and chemical properties, including boiling point, solubility, and reactivity. For example, increasing the size of the N-alkyl group generally decreases water solubility. []

Q11: What safety considerations should be taken into account when handling this compound?

A11: While specific SHE regulations weren't discussed in the research, it's essential to handle this compound with caution, as with any chemical. Always refer to the Safety Data Sheet (SDS) and follow appropriate laboratory procedures for handling, storage, and disposal.

Q12: How is this compound utilized in the synthesis of cellulose-based materials?

A12: this compound N-oxide (NMMO) is a known solvent for cellulose and is used in the preparation of cellulose-based materials. [, ] It dissolves cellulose without derivatization, allowing for its regeneration into various forms, including fibers, films, and nanoparticles.

Q13: Can you provide an example of how this compound contributes to the synthesis of biomaterials?

A13: this compound was employed as a catalyst in the synthesis of a new cross-linked hyaluronic acid (HA) for potential pharmaceutical and cosmetic applications. [] This modification aimed to improve the half-life and performance of HA by increasing its resistance to enzymatic degradation.

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